REACTION_CXSMILES
|
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([Cl:8])([Cl:7])[Cl:6].[CH2:9]([Cl:12])[CH:10]=[CH2:11]>>[Si:5]([CH2:11][CH2:10][CH2:9][Cl:12])([Cl:8])([Cl:7])[Cl:6].[Si:1]([CH2:11][CH2:10][CH2:9][Cl:12])([CH3:3])([CH3:2])[Cl:4]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
[SiH](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
solution
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 47° C. in 7 min
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
VPC analysis 14 min.
|
Duration
|
14 min
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(Cl)(Cl)CCCCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.4% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(C)(C)CCCCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([Cl:8])([Cl:7])[Cl:6].[CH2:9]([Cl:12])[CH:10]=[CH2:11]>>[Si:5]([CH2:11][CH2:10][CH2:9][Cl:12])([Cl:8])([Cl:7])[Cl:6].[Si:1]([CH2:11][CH2:10][CH2:9][Cl:12])([CH3:3])([CH3:2])[Cl:4]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
[SiH](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
solution
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 47° C. in 7 min
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
VPC analysis 14 min.
|
Duration
|
14 min
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(Cl)(Cl)CCCCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.4% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(C)(C)CCCCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |